Isolan

Descripción

Propiedades

IUPAC Name |

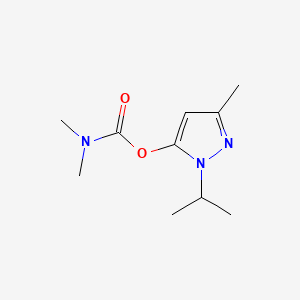

(5-methyl-2-propan-2-ylpyrazol-3-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-7(2)13-9(6-8(3)11-13)15-10(14)12(4)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNBHZYEKNHLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC(=O)N(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Record name | ISOPROPYLMETHYLPYRAZOLYL DIMETHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020765 | |

| Record name | Isolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropylmethylpyrazolyl dimethylcarbamate is a colorless liquid. Used as a systemic aphicide in Europe, insecticide. Currently of little commercial interest. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless liquid; [HSDB] | |

| Record name | ISOPROPYLMETHYLPYRAZOLYL DIMETHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isolan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °F at 0.7 mmHg (EPA, 1998), 103 °C at 0.7 mm Hg | |

| Record name | ISOPROPYLMETHYLPYRAZOLYL DIMETHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOLAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/31 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and xylene, Miscible with water and most organic solvents, In water, 1.0X10+6 mg/L at 20 °C | |

| Record name | ISOLAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/31 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.07 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.07 at 20 °C | |

| Record name | ISOPROPYLMETHYLPYRAZOLYL DIMETHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOLAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/31 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 mmHg at 68 °F (EPA, 1998), 0.00127 [mmHg], 1.27X10-3 mm Hg at 25 °C | |

| Record name | ISOPROPYLMETHYLPYRAZOLYL DIMETHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isolan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOLAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/31 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

119-38-0 | |

| Record name | ISOPROPYLMETHYLPYRAZOLYL DIMETHYLCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-3-methylpyrazol-5-yl dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7716TIH63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/31 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Whitepaper: The Neurotoxic Mechanism of Isolan Insecticide

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Isolan Insecticide Mechanism of Action on the Insect Nervous System

Abstract

This compound (1-isopropyl-3-methyl-5-pyrazolyl dimethylcarbamate) is a carbamate insecticide that exerts its toxic effects by disrupting the central nervous system of insects. Like other carbamates, its primary molecular target is the enzyme acetylcholinesterase (AChE). By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, leading to persistent stimulation of cholinergic receptors, hyperexcitation of the nervous system, paralysis, and eventual death of the insect. This document provides an in-depth technical overview of this mechanism, including the relevant signaling pathways, quantitative data for related compounds, and detailed experimental protocols for assessing acetylcholinesterase inhibition.

The Cholinergic Synapse: Normal Neurotransmission in Insects

In the insect central nervous system, fast excitatory synaptic transmission is predominantly mediated by acetylcholine (ACh).[1][2] The process is critical for coordinating movement, sensory perception, and other vital functions. A normal nerve impulse transmission across a cholinergic synapse follows a precise sequence of events:

-

Signal Arrival: An action potential arrives at the presynaptic nerve terminal.

-

Neurotransmitter Release: The depolarization of the presynaptic membrane triggers the influx of Ca²⁺ ions, causing synaptic vesicles containing acetylcholine (ACh) to fuse with the cell membrane and release ACh into the synaptic cleft.

-

Receptor Binding: ACh diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic neuron's membrane.[3][4]

-

Signal Propagation: The binding of ACh to nAChRs opens ligand-gated cation channels, leading to an influx of Na⁺ and Ca²⁺ ions. This causes a rapid depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) that propagates the nerve signal.[5]

-

Signal Termination: To ensure precise temporal control of signaling, ACh is rapidly removed from the synaptic cleft. This is accomplished by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into inactive choline and acetate molecules.

Figure 1: Diagram of normal cholinergic synaptic transmission in an insect.

Mechanism of Action: AChE Inhibition by this compound

This compound, as a carbamate insecticide, is a potent inhibitor of acetylcholinesterase.[6] Its mechanism of action is a direct interference with the signal termination step described above.

-

Inhibitor Binding: this compound diffuses into the synaptic cleft and binds to the active site of the AChE enzyme.

-

Carbamoylation: this compound acts as a substrate for AChE. The enzyme hydrolyzes the carbamate ester bond, but in the process, the dimethylcarbamoyl group of this compound is transferred to a critical serine hydroxyl group within the AChE active site. This forms a stable, carbamoylated enzyme complex.

-

Enzyme Inactivation: This carbamoylated enzyme is significantly more stable and hydrolyzes (decarbamoylates) hundreds to thousands of times more slowly than the acetylated enzyme formed during normal ACh breakdown. This effectively renders the enzyme non-functional for a prolonged period.

-

ACh Accumulation: With AChE inhibited, acetylcholine is not cleared from the synapse and its concentration rises dramatically.

-

Continuous Receptor Stimulation: The excess ACh repeatedly binds to and activates the postsynaptic nAChRs, leading to a sustained, uncontrolled depolarization of the postsynaptic neuron.

-

Neurotoxicity: This state of constant nerve firing, or hyperexcitation, results in tremors, convulsions, paralysis, and ultimately the death of the insect.[6][7]

Figure 2: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Quantitative Data on Carbamate Inhibition of AChE

| Carbamate Insecticide | Insect Species | Enzyme Source | IC₅₀ Value | Reference Context |

| Carbofuran | Various | Acetylcholinesterase | 3.3 x 10⁻⁸ M | [8] |

| Aldicarb | Honeybee (Apis mellifera) | Head Homogenate | 1.9 x 10⁻⁷ M | [9][10] |

| Methomyl | Various | Acetylcholinesterase | Low micromolar range | [11] |

| Carbaryl | Various | Acetylcholinesterase | Micromolar range | [8] |

| Note: This table presents representative data for structurally related carbamates to provide context for the expected potency range of this compound. |

Experimental Protocol: In-Vitro AChE Inhibition Assay (Ellman's Method)

The most common method for quantifying AChE inhibition is the colorimetric assay developed by Ellman et al. (1961).[12][13][14] This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine.

Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) into acetate and thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity.

Materials

-

96-well microplate

-

Spectrophotometric microplate reader

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

AChE enzyme solution (e.g., from electric eel, recombinant human, or insect head homogenate)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

DTNB solution (Ellman's reagent)

-

This compound (or other carbamate inhibitor) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Solvent for control wells.

Procedure

-

Reagent Preparation: Prepare working solutions of all reagents in the phosphate buffer.

-

Assay Plate Setup: To each well of a 96-well microplate, add:

-

Phosphate buffer

-

DTNB solution

-

AChE enzyme solution

-

-

Inhibitor Addition: Add a small volume of the this compound solution (at varying concentrations) or solvent (for control wells) to the appropriate wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 3: Experimental workflow for an in-vitro AChE inhibition assay.

Conclusion

The mechanism of action for this compound is a well-characterized example of neurotoxic insecticide activity. By targeting the critical enzyme acetylcholinesterase, this compound effectively disrupts the precise regulation of cholinergic synapses in the insect nervous system. This leads to a cascade of events beginning with the accumulation of acetylcholine and culminating in hyperexcitation, paralysis, and death. The high efficiency of this mechanism makes carbamates potent insecticides. Understanding these detailed biochemical and physiological processes is essential for the development of novel, more selective insect control agents and for managing the risks associated with existing neurotoxic compounds.

References

- 1. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]

- 4. Inhibition of cholinergic pathways in Drosophila melanogaster by α-conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Comparison of methods for measuring cholinesterase inhibition by carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]

Cholinesterase Inhibition by Carbamate Insecticides: A Technical Overview with a Focus on Isolan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carbamates and Cholinesterase Inhibition

Carbamates are a class of organic compounds derived from carbamic acid. Many of these compounds are effective insecticides due to their ability to inhibit acetylcholinesterase, an essential enzyme in the nervous system of insects and mammals.[1] AChE is responsible for the rapid hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in signal transmission at cholinergic synapses and neuromuscular junctions.[2] By inhibiting AChE, carbamates cause a buildup of acetylcholine, leading to continuous nerve stimulation, which can result in paralysis and death in insects.[3]

The mechanism of inhibition by carbamates is distinct from that of organophosphates. While both involve the modification of a serine residue in the active site of the enzyme, the carbamoylated enzyme is capable of spontaneous reactivation, albeit at a slow rate.[2] This makes the inhibition reversible, in contrast to the effectively irreversible inhibition by many organophosphates.

Mechanism of Cholinesterase Inhibition by Carbamates

The inhibition of cholinesterases by carbamates is a two-step process that involves the formation of a transient enzyme-inhibitor complex followed by the carbamoylation of the active site serine.[2][4]

-

Reversible Binding: The carbamate inhibitor (I) first binds reversibly to the active site of the cholinesterase enzyme (E) to form an enzyme-inhibitor complex (EI). This initial binding is governed by the dissociation constant (KD).

-

Carbamoylation: The serine hydroxyl group in the active site of the enzyme attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamoylated enzyme (E') and the release of the leaving group. This step is described by the unimolecular rate constant (kuni).

-

Decarbamoylation (Reactivation): The carbamoylated enzyme can undergo slow hydrolysis to regenerate the active enzyme. This decarbamoylation step is characterized by the rate constant (kr).

The overall second-order rate constant of inhibition (ki) can be approximated by kuni / KD.[4]

Signaling Pathway of Cholinergic Neurotransmission and its Inhibition

The following diagram illustrates the normal process of cholinergic neurotransmission and how it is disrupted by carbamate inhibitors.

Caption: Cholinergic synapse function and the inhibitory action of carbamates.

Quantitative Analysis of Cholinesterase Inhibition

The potency of a carbamate inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific data for this compound is not available in the reviewed literature, the following table presents IC50 values for other carbamate insecticides against AChE and BChE to provide a comparative context.

| Carbamate Inhibitor | Enzyme | IC50 (µM) | Source |

| Rivastigmine | AChE | >150 | [5] |

| Rivastigmine | BChE | 0.03 | [5] |

| Galantamine | AChE | 0.52 | [2] |

| Galantamine | BChE | 2.09 | [2] |

| Carbamate Derivative 1 | BChE | 0.12 ± 0.09 | [6] |

| Carbamate Derivative 7 | BChE | 0.38 ± 0.01 | [6] |

Experimental Protocol: The Ellman Method for Cholinesterase Activity

The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues.[7][8][9] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[9] The rate of color formation is directly proportional to the cholinesterase activity.

Materials and Reagents

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

-

Acetylthiocholine iodide (ATCI) solution (14 mM)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Carbamate inhibitor (e.g., this compound) solution at various concentrations

-

Microplate reader

-

96-well microplates

Experimental Procedure

-

Reagent Preparation: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0). The inhibitor is typically dissolved in a suitable solvent like DMSO and then diluted.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Enzyme solution (AChE or BChE)

-

Inhibitor solution at varying concentrations (or solvent for the control)

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate (ATCI) to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time plot.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical cholinesterase inhibition assay using the Ellman method.

Caption: Workflow for a cholinesterase inhibition assay.

Conclusion

Carbamate insecticides like this compound are effective cholinesterase inhibitors that disrupt the normal functioning of the nervous system. Understanding the mechanism and kinetics of this inhibition is crucial for assessing their toxicological profiles and for the development of novel therapeutic agents. The Ellman method provides a robust and high-throughput-compatible assay for characterizing the inhibitory potency of carbamates. While specific quantitative data for this compound's cholinesterase inhibition activity remains to be published in accessible literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers working with this class of compounds. Further research to determine the specific IC50 and Ki values for this compound against both AChE and BChE would be valuable for a more complete understanding of its biological activity.

References

- 1. Kinetics for the inhibition of acetylcholinesterase from the electric eel by some organophosphates and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Isolan Pesticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolan, a carbamate insecticide, has been utilized in agricultural applications for the control of various pests. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact and for the development of safer, more sustainable alternatives. This technical guide provides a comprehensive overview of the available scientific data on the physicochemical properties, environmental persistence, and degradation pathways of this compound.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These parameters influence its solubility in water, mobility in soil, potential for bioaccumulation, and susceptibility to various degradation processes. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Unit | Reference |

| IUPAC Name | 1-isopropyl-3-methyl-1H-pyrazol-5-yl dimethylcarbamate | - | [1] |

| CAS Registry Number | 119-38-0 | - | [1] |

| Molecular Formula | C₁₀H₁₇N₃O₂ | - | [1] |

| Molecular Weight | 211.26 | g/mol | [1] |

| Water Solubility | 1,000,000 | mg/L at 20°C | [1] |

| Vapor Pressure | 0.001 | mmHg at 20°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.65 (estimated) | - | [1] |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | 115 (estimated) | L/kg | [1] |

Environmental Fate and Degradation

This compound is subject to a combination of abiotic and biotic degradation processes in the environment, which ultimately determine its persistence and potential for long-range transport.

Abiotic Degradation

Hydrolysis: Hydrolysis is generally not considered a major degradation pathway for this compound under normal environmental pH conditions.[1] However, it is reported to be hydrolyzed by concentrated acids or alkalis.[1]

Photolysis: this compound is susceptible to degradation by sunlight (photolysis). When exposed to ultraviolet radiation, this compound degrades to form 1-isopropyl-3-methyl-pyrazolone as a major product, along with an unidentified compound.[1] While this compound itself does not absorb light at wavelengths greater than 290 nm, which would suggest it is not susceptible to direct photolysis by sunlight, experimental evidence indicates that photolytic degradation does occur.[1]

Biotic Degradation

Soil Metabolism: In soil, this compound has been observed to completely dissipate within 75 to 100 days under certain experimental conditions.[1] This suggests that microbial degradation plays a significant role in its breakdown in the terrestrial environment. The estimated soil organic carbon-water partition coefficient (Koc) of 115 suggests that this compound has high mobility in soil.[1]

Microbial Degradation: While specific studies on the microbial degradation of this compound are limited, the biodegradation of carbamate insecticides by various soil microorganisms is a well-documented process.[3][4] Bacteria from genera such as Pseudomonas, Bacillus, and Acinetobacter, as well as fungi like Aspergillus and Trichoderma, have been shown to degrade other pesticides and may play a role in the breakdown of this compound.[3][5] The degradation of carbamates often involves the hydrolysis of the carbamate ester bond.

Degradation Pathways

The primary degradation pathway of this compound identified from the available literature involves the cleavage of the carbamate ester linkage, leading to the formation of 1-isopropyl-3-methylpyrazolone. Further degradation of this metabolite is likely to occur in the environment.

Experimental Protocols

The determination of the environmental fate of pesticides like this compound relies on standardized and validated experimental methodologies. Below are descriptions of general protocols relevant to the data presented.

Physicochemical Properties

-

Water Solubility: Typically determined using the column elution method or the flask method as described in OECD Guideline 105. These methods involve creating a saturated solution of the chemical in water and measuring its concentration.

-

Vapor Pressure: Can be measured using methods such as the gas saturation method or the Knudsen effusion method, which are suitable for compounds with low vapor pressures.[6]

-

Octanol-Water Partition Coefficient (Kow): The shake-flask method (OECD Guideline 107) or HPLC method (OECD Guideline 117) are commonly used. These methods determine the partitioning of a chemical between n-octanol and water.[7]

-

Soil Organic Carbon-Water Partition Coefficient (Koc): Often estimated from the Kow value or determined experimentally using the batch equilibrium method (OECD Guideline 106), which measures the adsorption of the chemical to soil or sediment.[8]

Degradation Studies

-

Hydrolysis: OECD Guideline 111 outlines the procedure for determining the rate of hydrolysis of a chemical as a function of pH.[9] This involves incubating the chemical in sterile aqueous buffer solutions at different pH values and temperatures and measuring its concentration over time.

-

Photolysis: The quantum yield of a chemical's photodegradation can be determined by exposing a solution of the compound to a light source with a known spectral output and measuring the rate of degradation.[10][11] An actinometer is used to measure the light intensity.

-

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307 provides a framework for assessing the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[1] This involves incubating the radiolabeled chemical in soil and analyzing for the parent compound, metabolites, and mineralized products (e.g., ¹⁴CO₂) over time.

References

- 1. This compound | C10H17N3O2 | CID 8393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. scispace.com [scispace.com]

- 4. omicsonline.org [omicsonline.org]

- 5. Isolation of Bacteria from Agricultural Soils and Evaluation of Their Degradative Capacity for Organochlorine and Organophosphorus Pesticides | MDPI [mdpi.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. rsc.org [rsc.org]

- 8. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 9. gcsaa.org [gcsaa.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

The Discovery and Synthesis of Isolan: A Technical Review

An in-depth examination of the history, synthesis, and mechanism of action of the carbamate insecticide, Isolan.

Introduction

This compound, a potent carbamate insecticide, represents a significant chapter in the history of mid-20th-century pesticide development. As a member of the carbamate class, its mode of action centers on the inhibition of the critical enzyme acetylcholinesterase (AChE), leading to disruption of the nervous system in insects. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical synthesis, and the biochemical pathways it targets. The information is intended for researchers, scientists, and professionals in the fields of drug development and pesticide science.

Historical Context and Discovery

The story of this compound is intrinsically linked to the pioneering chemical research conducted by the Swiss company J.R. Geigy S.A. in the mid-20th century. Geigy, a company with roots stretching back to the 18th century in the dye and chemical industry, became a powerhouse in the development of synthetic insecticides, most notably with the discovery of the insecticidal properties of DDT by Paul Müller in 1939, which later earned him a Nobel Prize.[1] This success spurred further research into novel insecticidal compounds.

In the post-World War II era, Geigy's research and development efforts expanded significantly, leading to the introduction of a range of agricultural chemicals. It was within this environment of innovation that this compound was developed. The earliest patents for the synthesis of this compound were filed by Geigy in 1952. These patents, including CH 279553, CH 282655, and GB 681376, laid the groundwork for the production of this novel carbamate insecticide. The compound was given the manufacturer's code G-23611. This compound's development was part of a broader exploration of carbamate chemistry for insecticidal applications, which offered an alternative to the organochlorine insecticides like DDT.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of a pyrazolone precursor, followed by a carbamoylation reaction.

Step 1: Synthesis of 1-isopropyl-3-methyl-5-pyrazolone

The precursor, 1-isopropyl-3-methyl-5-pyrazolone, is synthesized via a condensation reaction between isopropylhydrazine and ethyl acetoacetate. This reaction is a classic method for the formation of pyrazolone rings.

Experimental Protocol:

-

Reactants: Isopropylhydrazine and ethyl acetoacetate.

-

Solvent: Typically, a protic solvent such as ethanol or a non-polar solvent like benzene can be used. Some modern procedures for analogous compounds are solvent-free.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The exact temperature and reaction time would need to be optimized for this specific transformation.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by distillation under reduced pressure.

Step 2: Synthesis of this compound (1-isopropyl-3-methyl-5-pyrazolyl dimethylcarbamate)

The final step in the synthesis of this compound involves the reaction of the 1-isopropyl-3-methyl-5-pyrazolone precursor with dimethylcarbamoyl chloride. This reaction introduces the carbamate functional group, which is essential for the compound's insecticidal activity.

Experimental Protocol:

A general procedure for the carbamoylation of a pyrazolone is described in the patent literature. The following protocol is based on these descriptions:

-

Reactants: 1-isopropyl-3-methyl-5-pyrazolone and dimethylcarbamoyl chloride.

-

Base: A base, such as pyridine or a tertiary amine, is used to neutralize the hydrochloric acid that is formed during the reaction.

-

Solvent: A non-polar aprotic solvent, such as benzene or toluene, is typically used.

-

Reaction Conditions: The reaction is generally carried out at an elevated temperature, such as the reflux temperature of the solvent, for several hours.

-

Work-up: After the reaction is complete, the reaction mixture is cooled, and the salt byproduct is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.

Quantitative Data

Specific quantitative data for the synthesis of this compound, such as reaction yields and purity, are not extensively reported in publicly available literature. However, for analogous pyrazolone syntheses, yields can be high, often exceeding 80-90% after purification. The efficiency of the carbamoylation step is also generally good.

| Synthesis Step | Reactants | Typical Solvents | Typical Conditions | Reported Yields (Analogous Reactions) |

| Precursor Synthesis | Isopropylhydrazine, Ethyl acetoacetate | Ethanol, Benzene, or Solvent-free | Reflux | >80% |

| Carbamoylation | 1-isopropyl-3-methyl-5-pyrazolone, Dimethylcarbamoyl chloride | Benzene, Toluene | Reflux with base | >70% |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a crucial enzyme in the nervous system of both insects and mammals. Its primary function is to break down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This degradation terminates the nerve signal and allows the neuron to return to its resting state.

The inhibition of AChE by this compound is a reversible process. The carbamate group of this compound binds to the active site of the AChE enzyme, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme that is formed during the normal hydrolysis of acetylcholine. As a result, the enzyme is temporarily inactivated, and the breakdown of acetylcholine is prevented. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of the postsynaptic receptors, resulting in hyperactivity of the nervous system, paralysis, and ultimately, the death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase inhibition by this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Conclusion

This compound stands as a testament to the era of chemical innovation that defined the mid-20th century. Its discovery by Geigy provided a valuable tool for insect control, and its synthesis from readily available starting materials highlights the elegance of organic chemistry. The mechanism of action, through the reversible inhibition of acetylcholinesterase, is a classic example of targeted enzyme inhibition. While the use of many older pesticides is now restricted due to environmental and health concerns, the study of compounds like this compound continues to provide valuable insights for the development of new and safer methods of pest control.

References

Toxicological Profile of Isolan in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolan, a carbamate insecticide, functions as a potent acetylcholinesterase (AChE) inhibitor. While effective against target pests, its broad-spectrum activity raises concerns about its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in key non-target species, including birds, fish, aquatic invertebrates, honeybees, and earthworms. The available data, primarily from secondary sources and databases, indicates that this compound poses a high acute toxicity risk to avian species and aquatic invertebrates. However, a significant lack of publicly available, specific quantitative toxicity data (LC50/LD50/EC50) for fish, honeybees, and earthworms necessitates a cautious approach to its environmental risk assessment. This document summarizes the known toxicological endpoints, details the standardized experimental protocols for assessing its toxicity, and visually represents its primary mechanism of action.

Introduction

This compound, chemically known as 1-isopropyl-3-methyl-5-pyrazolyl dimethylcarbamate (CAS Number: 119-38-0), is a carbamate insecticide.[1] Like other carbamates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death in susceptible organisms.[3] While this compound is an effective insecticide, its non-specific nature means it can also pose a risk to a wide range of non-target organisms that play crucial roles in ecosystem health and balance.

This guide aims to provide a detailed toxicological profile of this compound concerning these non-target species, presenting available quantitative data, outlining the methodologies for key toxicological studies, and illustrating the biochemical pathway of its action.

Toxicological Data on Non-Target Organisms

Avian Toxicity

This compound is classified as having high acute toxicity to birds.[4]

| Species | Endpoint | Value | Exposure Route | Source |

| Starling (Sturnus vulgaris) | Oral LD50 | 7.94 mg/kg | Oral | [5] |

Aquatic Toxicity

Specific LC50 data for fish species exposed to this compound were not found in the reviewed literature. Carbamate insecticides, as a class, can be highly toxic to fish.[6]

| Species | Endpoint | Value | Exposure Duration | Source |

| Data Not Available | 96-hour LC50 | - | 96 hours | - |

This compound is noted to have high acute toxicity to Daphnia magna.[2][7]

| Species | Endpoint | Value | Exposure Duration | Source |

| Daphnia magna | 48-hour EC50 | Data Not Available (classified as "High" toxicity) | 48 hours | [2][7] |

Terrestrial Invertebrate Toxicity

Specific contact and oral LD50 values for this compound in honeybees (Apis mellifera) were not found. Carbamate insecticides are generally known to be highly toxic to bees.[8]

| Exposure Route | Endpoint | Value | Source |

| Contact | 48-hour LD50 | Data Not Available | - |

| Oral | 48-hour LD50 | Data Not Available | - |

Specific LC50 data for the earthworm Eisenia fetida exposed to this compound in artificial soil were not found. As a soil contaminant, the toxicity of carbamates to earthworms is a significant environmental consideration.[2]

| Species | Endpoint | Value | Exposure Duration | Source |

| Eisenia fetida | 14-day LC50 | Data Not Available | 14 days | - |

Experimental Protocols

The following sections detail the standardized methodologies for conducting acute toxicity tests on the non-target organisms discussed. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Avian Acute Oral Toxicity Test (OECD 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

-

Test Species: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Principle: A single oral dose of the test substance is administered to the birds. The animals are then observed for a period of at least 14 days.

-

Procedure:

-

Birds are acclimated to laboratory conditions.

-

The test substance is administered orally, typically via gavage.

-

A control group receives the vehicle only.

-

At least five dose levels are used to determine the LD50.

-

Observations for mortality and clinical signs of toxicity are made frequently on the day of dosing and at least once daily thereafter.

-

Body weight is recorded at the beginning and end of the study.

-

-

Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are also determined.

Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to freshwater fish.

-

Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra danio (Danio rerio), and Bluegill sunfish (Lepomis macrochirus).

-

Principle: Fish are exposed to the test substance dissolved in water for a 96-hour period.

-

Procedure:

-

Healthy, acclimated fish are placed in test chambers.

-

The test substance is introduced into the water at a minimum of five concentrations.

-

A control group is maintained in water without the test substance.

-

The exposure is typically conducted under static or semi-static conditions.

-

Mortality and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored.

-

-

Endpoint: The main endpoint is the 96-hour LC50, the concentration of the substance that is lethal to 50% of the fish within the 96-hour exposure period.

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.

-

Test Species: Daphnia magna or other suitable cladoceran species.

-

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in water for 48 hours.

-

Procedure:

-

Daphnids are placed in test vessels containing the test solution at various concentrations (at least five).

-

A control group is maintained in culture medium only.

-

The test is conducted under defined light and temperature conditions.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Endpoint: The primary endpoint is the 48-hour EC50, the concentration of the test substance that causes immobilization in 50% of the daphnids.

Honeybee Acute Toxicity Tests (OECD 213 & 214)

These tests determine the acute oral and contact toxicity of substances to adult honeybees.

-

Test Species: Adult worker honeybees (Apis mellifera).

-

Principle: Bees are fed a single dose of the test substance mixed with a sucrose solution.

-

Procedure:

-

Bees are starved for a short period before dosing.

-

Individual or groups of bees are fed a known volume of the test substance in a sucrose solution.

-

A control group is fed the sucrose solution only.

-

Mortality and sublethal effects are recorded at 4, 24, and 48 hours (and can be extended to 96 hours).

-

-

Endpoint: The 48-hour oral LD50, expressed as µg of active substance per bee.

-

Principle: A single dose of the test substance is applied topically to the dorsal thorax of the bees.

-

Procedure:

-

Bees are anesthetized, typically with carbon dioxide.

-

A precise volume of the test substance, dissolved in a suitable solvent, is applied to the thorax of each bee.

-

A control group is treated with the solvent only.

-

Bees are observed for mortality and sublethal effects at 4, 24, and 48 hours (extendable to 96 hours).

-

-

Endpoint: The 48-hour contact LD50, expressed as µg of active substance per bee.

Earthworm Acute Toxicity Test (OECD 207)

This test determines the acute toxicity of substances to earthworms in artificial soil.

-

Test Species: Eisenia fetida.

-

Principle: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate.

-

Procedure:

-

The test substance is thoroughly mixed with the artificial soil at a range of concentrations (at least five).

-

A control group is maintained in untreated artificial soil.

-

Ten adult earthworms are introduced into each test container.

-

The containers are maintained in a controlled environment (temperature, light) for 14 days.

-

Mortality is assessed at day 7 and day 14. Sublethal effects like changes in behavior and body weight are also noted.

-

-

Endpoint: The 14-day LC50, the concentration of the substance in soil that is lethal to 50% of the earthworms.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, as with other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is crucial for the proper functioning of the nervous system. It breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

The signaling pathway is as follows:

-

A nerve impulse arrives at the presynaptic terminal, causing the release of acetylcholine into the synaptic cleft.

-

Acetylcholine binds to its receptors on the postsynaptic membrane, leading to the propagation of the nerve signal.

-

Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.

This compound disrupts this process by binding to the active site of acetylcholinesterase, forming a carbamylated enzyme. This binding is reversible, but it temporarily inactivates the enzyme.[2] With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of the postsynaptic receptors. This hyperexcitation of the nervous system results in the observed toxic effects, including tremors, paralysis, and ultimately, death.

Conclusion

The available toxicological data for this compound, though limited, indicates a high potential for acute toxicity to non-target organisms, particularly birds and aquatic invertebrates. The primary mechanism of this toxicity is the inhibition of acetylcholinesterase, a fundamental enzyme in the nervous system of a wide range of animals. The significant gaps in quantitative toxicity data for fish, honeybees, and earthworms are a major concern for a comprehensive environmental risk assessment. Further research following standardized protocols, such as the OECD guidelines detailed in this document, is crucial to fill these data gaps and to allow for a more complete understanding of the environmental risks associated with the use of this compound. Professionals in research, drug development, and environmental regulation should consider these data gaps and the known high toxicity to certain species when evaluating the use and potential impacts of this insecticide.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound (Ref: ENT 19060) [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Eisenia Toxicity [nies.go.jp]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Ref: ENT 19060) [sitem.herts.ac.uk]

- 8. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolan Insecticide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolan, with the chemical name 1-isopropyl-3-methyl-5-pyrazolyl dimethylcarbamate, is a carbamate insecticide.[1] Understanding its solubility in various organic solvents is crucial for the development of stable formulations, for conducting toxicological studies, and for establishing effective environmental remediation strategies. This technical guide provides a comprehensive overview of the available information on this compound's solubility in organic solvents, details generalized experimental protocols for determining solubility, and presents a logical workflow for solubility assessment.

Core Data Presentation: Solubility of this compound

Repeated and extensive searches of scientific literature and chemical databases have revealed a consistent qualitative description of this compound's solubility rather than specific quantitative data. This compound is widely reported to be "miscible" with most organic solvents.[1] Miscibility implies that the substance, in this case, this compound, and the solvent can be mixed in all proportions to form a single, homogeneous phase. In practical terms, this indicates a very high degree of solubility.

Key qualitative solubility findings include:

| Organic Solvent | Chemical Class | Qualitative Solubility of this compound | Source |

| Ethanol | Alcohol | Soluble / Miscible | PubChem[1] |

| Xylene | Aromatic Hydrocarbon | Soluble / Miscible | PubChem[1] |

| Acetone | Ketone | Miscible | Inferred from general statements |

| Methanol | Alcohol | Miscible | Inferred from general statements |

| Dichloromethane | Halogenated Hydrocarbon | Miscible | Inferred from general statements |

| Toluene | Aromatic Hydrocarbon | Miscible | Inferred from general statements |

| Ethyl Acetate | Ester | Miscible | Inferred from general statements |

| n-Hexane | Aliphatic Hydrocarbon | Likely soluble to miscible | Inferred from general statements |

Experimental Protocols for Determining Insecticide Solubility

For researchers needing to determine the precise quantitative solubility of an insecticide like this compound in specific organic solvents, a generalized experimental protocol based on established methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical testing, can be employed.

Principle

The fundamental principle is to prepare a saturated solution of the insecticide in the chosen organic solvent at a constant temperature. The concentration of the insecticide in the saturated solution is then determined analytically. This concentration represents the solubility of the insecticide in that solvent at that specific temperature.

Materials and Apparatus

-

Insecticide: Analytical grade this compound (or other insecticide of interest).

-

Solvents: High-purity organic solvents.

-

Glassware: Volumetric flasks, screw-capped test tubes or vials, pipettes, and syringes.

-

Temperature Control: A constant temperature water bath or incubator capable of maintaining the temperature within ±0.5°C.

-

Agitation Device: A laboratory shaker or magnetic stirrer.

-

Filtration: Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

-

Analytical Instrument: A suitable analytical instrument for quantifying the insecticide, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, or Gas Chromatography (GC) with a suitable detector (e.g., NPD or MS).

-

Analytical Balance: To accurately weigh the insecticide.

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of the insecticide to a series of screw-capped test tubes or vials. The excess is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume of the desired organic solvent into each test tube.

-

Securely cap the test tubes to prevent solvent evaporation.

-

Place the test tubes in a constant temperature water bath or incubator set to the desired experimental temperature (e.g., 20°C, 25°C, 30°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined in preliminary experiments.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the test tubes to stand undisturbed in the constant temperature bath for a sufficient time (e.g., several hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered aliquot with a known volume of the same organic solvent to bring the concentration within the calibration range of the analytical instrument.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of the insecticide in the same organic solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using the chosen analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample aliquots under the same analytical conditions.

-

Determine the concentration of the insecticide in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the insecticide in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per liter (mg/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an insecticide in an organic solvent.

References

In-Depth Toxicological Profile of Isolan (CAS Number 119-38-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Isolan (CAS 119-38-0) is an obsolete and primarily experimental carbamate insecticide.[1] Consequently, the publicly available toxicological data is limited, particularly concerning chronic, genotoxic, and reproductive effects. Much of the available information dates back several decades and may not meet current regulatory testing standards. This document summarizes the accessible data and provides a general overview of the toxicological profile expected from a carbamate cholinesterase inhibitor.

Executive Summary

Quantitative Toxicological Data

The available quantitative data for this compound primarily pertains to acute toxicity. These values are summarized in the table below.

| Toxicity Endpoint | Test Species | Route of Administration | Value | Reference |

| LD50 | Male Rat | Oral | 23 mg/kg | [2] |

| LD50 | Female Rat | Oral | 13 mg/kg | [2] |

| LD50 | Male Rat | Dermal | 5.6 mg/kg | [2] |

| LD50 | Female Rat | Dermal | 6.2 mg/kg | [2] |

| Probable Oral Lethal Dose | Human | Oral | 5-50 mg/kg | [2] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Experimental Protocols

Detailed experimental protocols for the above-cited studies are not available in the public domain. The provided LD50 values are sourced from secondary databases and literature reviews, which do not typically include comprehensive methodological descriptions.

For a general understanding of the methodologies that would be employed in modern toxicological assessments, researchers can refer to standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD) for acute oral toxicity (e.g., OECD Guideline 420, 423, or 425) and acute dermal toxicity (e.g., OECD Guideline 402). These guidelines detail procedures for dose preparation, animal selection and care, administration of the test substance, and observation of clinical signs and mortality.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.

The carbamate group of this compound binds to the active site of AChE, forming a carbamoylated enzyme complex. This binding is reversible, but the rate of decarbamoylation is significantly slower than the rate of hydrolysis of acetylcholine by the uninhibited enzyme. This leads to a temporary inactivation of AChE.

The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors on the postsynaptic membrane, causing a range of neurotoxic effects.[3]

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Profile

Acute Toxicity

As indicated by the low LD50 values, this compound is highly toxic upon acute exposure through both oral and dermal routes.[2] Signs of acute toxicity are consistent with cholinergic overstimulation and can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, convulsions, and respiratory distress.[2]

Sub-chronic and Chronic Toxicity

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for this compound were found. Therefore, its mutagenic or clastogenic potential is unknown.

Reproductive and Developmental Toxicity

Publicly available data on the reproductive and developmental toxicity of this compound is lacking. The potential for this compound to cause adverse effects on fertility, embryonic development, or offspring viability has not been documented in accessible literature.

Experimental Workflow for Toxicological Assessment

A general workflow for assessing the toxicity of a chemical substance like this compound, following modern standards, is outlined below.

Caption: General Experimental Workflow for Toxicological Assessment.

Conclusion

This compound (CAS 119-38-0) is a highly toxic carbamate insecticide with a well-defined mechanism of action as a cholinesterase inhibitor. The available data is sufficient to classify it as a substance with high acute toxicity. However, there is a significant lack of publicly available information regarding its effects from repeated or long-term exposure, as well as its potential to cause genetic damage or reproductive and developmental harm. Due to its obsolete status, it is unlikely that comprehensive toxicological studies compliant with modern standards will be conducted. Professionals in drug development and research should be aware of these data gaps and exercise extreme caution. The information provided herein should be used for research and informational purposes only and is not a substitute for a comprehensive risk assessment.

References

The Impact of Isolan Insecticide on Beneficial Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolan, a carbamate insecticide, poses a significant risk to various beneficial insects due to its mechanism of action as an acetylcholinesterase inhibitor. While specific quantitative toxicity data for this compound (demeton-S-methyl sulfoxide) on a wide range of non-target organisms is limited due to its discontinued use in many regions, data for the closely related compound Demeton indicates high toxicity to honey bees. This guide synthesizes available information on the effects of this compound and other carbamate insecticides on key beneficial insects, details standard experimental protocols for assessing these effects, and illustrates the underlying toxicological pathways.

Introduction

This compound is a systemic and contact carbamate insecticide.[1] Like other carbamates, its insecticidal activity stems from the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[2] This mode of action, while effective against pests, also presents a significant hazard to non-target beneficial insects, including pollinators and natural predators, which can disrupt local ecosystems.[1] This technical guide provides an in-depth analysis of the known and potential effects of this compound on these crucial insect populations.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic clefts of the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which manifests as hyperactivity, paralysis, and ultimately, death of the insect.[2]

Caption: Acetylcholinesterase Inhibition by this compound.

Effects on Beneficial Insects: Quantitative Data

Direct and specific quantitative toxicity data for this compound on a broad range of beneficial insects is scarce in publicly available literature. However, data for the closely related organophosphate insecticide "Demeton" provides a critical reference point.

Table 1: Acute Toxicity of Demeton to Honey Bees (Apis mellifera)

| Compound | Species | Exposure Route | Toxicity Value (LD50) | Source |

| Demeton | Apis mellifera (Honey Bee) | Contact | 2.6 µ g/bee | [3] |

It is also reported that demeton-S-methyl is highly toxic to honeybees.[4][5] Carbamates, as a class, are known to be toxic to a wide array of beneficial arthropods.[1]

Sublethal Effects of Carbamate Insecticides

Beyond acute mortality, sublethal exposure to carbamate insecticides can have significant detrimental effects on the health and behavior of beneficial insects. These effects can impact their long-term survival and the crucial ecosystem services they provide.

Table 2: Documented Sublethal Effects of Carbamate Insecticides on Beneficial Insects

| Effect | Description | Affected Species |

| Reduced Longevity | Shortened lifespan of individuals exposed to sublethal doses. | Honey Bees[6] |

| Impaired Immunity | Compromised immune response, making insects more susceptible to diseases and parasites. | Honey Bees[6] |

| Behavioral Changes | Alterations in foraging patterns, navigation, and reproductive behaviors. | General Beneficial Arthropods[7] |

| Reduced Predation/Parasitism Rates | Decreased efficiency of natural enemies in controlling pest populations. | Predatory Mites, Parasitic Wasps[6] |

| Reproductive Disruption | Reduced fecundity, egg viability, and developmental abnormalities in offspring. | General Beneficial Arthropods[7] |

Experimental Protocols for Assessing Insecticide Effects

Standardized laboratory and semi-field/field testing protocols are essential for evaluating the impact of insecticides on beneficial insects. The following outlines key methodologies.

Honey Bee Acute Toxicity Testing (OECD Guidelines 213 & 214)

Objective: To determine the acute oral and contact toxicity of a substance to adult worker honey bees.[8][9][10][11][12][13][14][15]

Experimental Workflow:

Caption: OECD Honey Bee Acute Toxicity Test Workflow.

Methodology Details:

-

Test Organisms: Young, healthy adult worker honey bees (Apis mellifera) from a disease-free colony.[9]

-

Oral Toxicity (OECD 213): Bees are starved for a short period and then provided with a sucrose solution containing a range of concentrations of the test substance.[9][13]

-

Contact Toxicity (OECD 214): A precise volume of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of anesthetized bees.[9][12][15]

-

Controls: A negative control (sucrose solution or solvent only) and a positive control (a reference toxic substance) are run in parallel.[8]

-

Endpoint: The primary endpoint is mortality, recorded at specified intervals (typically 24, 48, 72, and 96 hours). Sublethal effects such as behavioral abnormalities are also noted.[13][15]

-

Data Analysis: The median lethal dose (LD50) or concentration (LC50) is calculated using appropriate statistical methods (e.g., probit analysis).[8]

Testing Effects on Other Beneficial Arthropods (IOBC/WPRS Protocols)